Scientific Field: Oncology
Application Summary: Helenalin has been investigated as a potential therapeutic agent against embryonal rhabdomyosarcoma (eRMS) and alveolar rhabdomyosarcoma (aRMS) cells.
Methods of Application: The in vitro antiproliferative efficacy of helenalin on RMS cells was evaluated by the MTT and wound healing assay.
Results: Helenalin was shown to increase reactive oxygen species levels, decrease mitochondrial membrane potential, trigger endoplasmic reticulum stress, and deactivate the NF-κB pathway.
Scientific Field: Pharmacology
Application Summary: Helenalin’s metabolic properties and its inhibitory effect on human cytochrome P450 (CYP) enzymes have been studied.
Methods of Application: The in vitro NADPH-dependent metabolism of helenalin was investigated using human and rat liver microsomes and liver cytosol.
Results: Five oxidative metabolites were detected in NADPH-dependent human and rat liver microsomal incubations, while two reduced metabolites were detected only in NADPH-dependent human microsomal and cytosolic incubations.
Application Summary: Helenalin has been found to cure chronic conditions like rheumatoid arthritis, ulcers, and malignancies like stomach, colon, breast, larynx, lung, and skin cancers via multiple mechanisms.
Application Summary: Helenalin has been studied for its potential anti-cancer effects on the growth and telomerase gene expression in the T47D breast cancer cell line.
Methods of Application: The MTT assay was used to evaluate the cytotoxic effect of different concentrations of helenalin on the T47D breast cancer cell line at 24, 48, and 72 hours.
Results: The inhibitory effect of helenalin on T47D cell proliferation is time and dose-dependent.
Application Summary: Helenalin has been found to cure chronic conditions like rheumatoid arthritis, ulcers and malignancies like stomach, colon, breast, larynx, lung and skin cancers via multiple mechanisms.
Helenalin, with the chemical formula C15H18O4, is characterized by its unique structure, which includes a lactone ring. This compound is part of a larger class of sesquiterpene lactones, which are secondary metabolites predominantly found in the Asteraceae family of plants. Helenalin is recognized for its potent anti-inflammatory properties, making it a key component in herbal remedies for treating minor injuries and inflammatory conditions .
The primary mechanism of action for helenalin's anti-inflammatory properties is believed to be its inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [, ]. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Helenalin selectively targets the p65 subunit of NF-κB, thereby inhibiting its DNA binding and subsequent inflammatory gene expression [, ]. Additionally, helenalin might possess anti-cancer properties by targeting specific proteins involved in cell proliferation and survival pathways.
Helenalin exhibits significant reactivity, particularly towards nucleophiles. It is known to irreversibly alkylate thiol groups, such as those found in reduced glutathione and cysteine . This alkylation mechanism involves a Michael-type addition, which effectively inhibits important cellular processes. Notably, helenalin has been shown to alkylate the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby preventing its DNA-binding activity and inhibiting downstream inflammatory responses .
Helenalin possesses a broad spectrum of biological activities, including:
The synthesis of helenalin can be achieved through several methods:
Helenalin is primarily used in:
Studies have demonstrated that helenalin interacts with several molecular targets within cells:
Helenalin belongs to a class of compounds known as sesquiterpene lactones. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Source | Biological Activity | Unique Features |
---|---|---|---|
Artemisinin | Artemisia annua | Antimalarial | Highly effective against malaria |
Thapsigargin | Thapsia garganica | Anticancer | Inhibits sarco/endoplasmic reticulum Ca²⁺ ATPase |
Parthenolide | Tanacetum parthenium | Anti-inflammatory | Exhibits neuroprotective properties |
Costunolide | Saussurea costus | Anti-inflammatory | Less toxic than helenalin |
Helenalin stands out due to its specific mechanism involving alkylation of thiol groups and its historical significance in folk medicine. While other sesquiterpene lactones share some biological activities, their mechanisms and applications often differ significantly.